molecular formula C8H13N B1526019 2-(1-Methylcyclopentyl)acetonitrile CAS No. 1803591-13-0

2-(1-Methylcyclopentyl)acetonitrile

Cat. No. B1526019
CAS RN: 1803591-13-0
M. Wt: 123.2 g/mol
InChI Key: AZJKTWSXMVCKQO-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopentyl)acetonitrile is a chemical compound with the molecular formula C8H13N . It is used in various applications due to its chemical properties .


Molecular Structure Analysis

The molecular structure of 2-(1-Methylcyclopentyl)acetonitrile consists of a cyclopentyl ring with a methyl group and an acetonitrile group attached . The InChI code for this compound is 1S/C8H13N/c1-8(6-7-9)4-2-3-5-8/h2-6H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(1-Methylcyclopentyl)acetonitrile are not detailed in the sources retrieved, acetonitrile, a related compound, is known to be used as a building block in organic synthesis .


Physical And Chemical Properties Analysis

2-(1-Methylcyclopentyl)acetonitrile is a liquid at room temperature . It has a molecular weight of 123.2 . More specific physical and chemical properties are not available in the sources retrieved.

Scientific Research Applications

Organic Synthesis Intermediate

2-(1-Methylcyclopentyl)acetonitrile serves as an important intermediate in organic synthesis. Its structure is conducive to the formation of more complex organic compounds, particularly in the synthesis of nitrogen-containing molecules .

Solvent Properties

Due to its chemical properties, this compound can act as a solvent in various organic reactions. Its ability to dissolve both organic and inorganic substances makes it valuable in facilitating chemical reactions .

Electrochemical Conversions

The compound’s good conductivity and environmentally friendly features make it suitable for electrochemical conversions. It’s used to afford nitrogen-containing or nitrile-containing compounds in a more sustainable manner .

Cyanomethylation Reactions

It plays a role in cyanomethylation reactions, which are crucial for introducing the cyano group into organic molecules, thereby altering their chemical behavior and applications .

Synthon in Organic Reactions

As a synthon, 2-(1-Methylcyclopentyl)acetonitrile is used to generate radicals or nucleophiles that are essential in various organic reactions, including the creation of heterocyclic compounds .

Pharmaceutical Research

In pharmaceutical research, this compound could be used to develop new drugs, especially those with a cyclopentyl ring, which is a common motif in medicinal chemistry .

Material Science

The compound’s unique structure may be explored in material science for the development of new materials with specific properties like increased durability or conductivity .

Analytical Chemistry

In analytical chemistry, 2-(1-Methylcyclopentyl)acetonitrile might be used as a standard or reagent in chromatographic methods to identify or quantify substances .

Safety and Hazards

The safety information for 2-(1-Methylcyclopentyl)acetonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(1-methylcyclopentyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(6-7-9)4-2-3-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJKTWSXMVCKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylcyclopentyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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